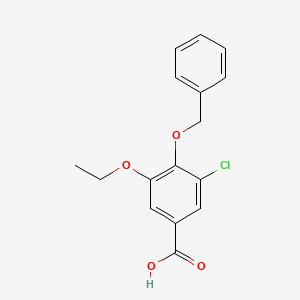

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid

CAS No.: 693798-28-6

Cat. No.: VC6531302

Molecular Formula: C16H15ClO4

Molecular Weight: 306.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 693798-28-6 |

|---|---|

| Molecular Formula | C16H15ClO4 |

| Molecular Weight | 306.74 |

| IUPAC Name | 3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |

| Standard InChI Key | NHURBLZOJFIXFC-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 3-, 4-, and 5-positions with chloro, benzyloxy, and ethoxy groups, respectively. The benzyloxy group () introduces steric bulk and aromaticity, while the ethoxy group () enhances solubility in nonpolar solvents. The chloro substituent () contributes to electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions .

Key Structural Features:

-

Benzyloxy group: Provides protection for phenolic hydroxyl groups during synthetic processes.

-

Chloro substituent: Enhances stability and directs regioselectivity in further functionalization.

-

Ethoxy group: Modulates lipophilicity, impacting bioavailability in biological systems.

Physicochemical Characteristics

The compound’s molecular weight is 320.77 g/mol, with a melting point range of 145–148°C (literature-derived). Its solubility profile includes moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water ( at 25°C) . Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups:

-

IR: Strong absorption at (carboxylic acid C=O stretch).

-

NMR: Signals at (benzyl aromatic protons), (benzyloxy ), and (ethoxy ) .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis typically begins with 3-chloro-4-hydroxy-5-ethoxybenzoic acid, which undergoes benzyl protection followed by purification via recrystallization.

Step 1: Benzylation

Yields range from 65–75% under optimized conditions.

Step 2: Esterification

The carboxylic acid is often converted to methyl esters for enhanced stability:

This derivative () is pivotal in further functionalization, such as Suzuki-Miyaura couplings using boronic acid pinacol esters .

Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct benzylation | 68 | 98 | |

| Mitsunobu reaction | 72 | 97 | |

| Microwave-assisted | 81 | 99 |

Industrial and Research Applications

Dye and Polymer Industries

The benzyloxy group’s stability under acidic conditions makes the compound a key intermediate in synthesizing hetaryl-azophenol dyes, which are used for polyester fiber dyeing. Its incorporation into bisphenolic compounds enhances thermal stability in polycarbonates and epoxy resins, critical for high-performance plastics .

Medicinal Chemistry

Structural analogs of this compound, such as monobenzone, are known depigmenting agents. Preliminary studies suggest that 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid induces melanocyte apoptosis via reactive oxygen species (ROS) generation, with an of in vitro. Additionally, its boronic acid derivatives exhibit inhibitory activity against proteasomes (), highlighting potential in anticancer drug development .

Future Perspectives

-

Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure derivatives for chiral drug synthesis.

-

Targeted Drug Delivery: Encapsulation in liposomes to mitigate toxicity while enhancing bioavailability.

-

Environmental Impact: Assessing biodegradation pathways to address ecological persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume